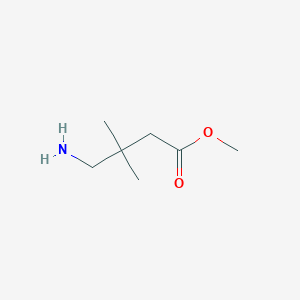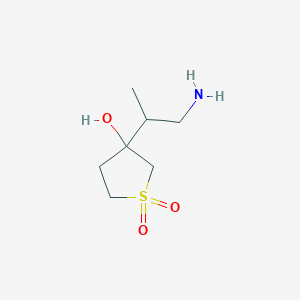
6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include chlorinated and fluorinated aromatic compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced analytical techniques ensures the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated products, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-one: The parent compound.
6-Chloro-4-fluoro-7-hydroxy-3-methylindan-2-one: A similar compound with a different position of the carbonyl group.
6-Chloro-4-fluoro-7-hydroxy-3-methylindan-1-ol: A hydroxylated derivative.
Uniqueness
This compound is unique due to its specific combination of chlorine, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
Molecular Formula |
C10H8ClFO2 |
|---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
6-chloro-4-fluoro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8ClFO2/c1-4-2-7(13)9-8(4)6(12)3-5(11)10(9)14/h3-4,14H,2H2,1H3 |
InChI Key |
YHSCBHAZNLOAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C1C(=CC(=C2O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)
![2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
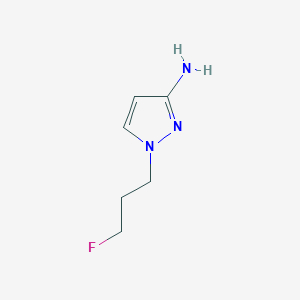
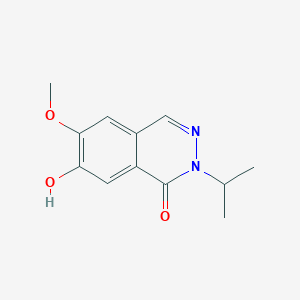
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)


![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
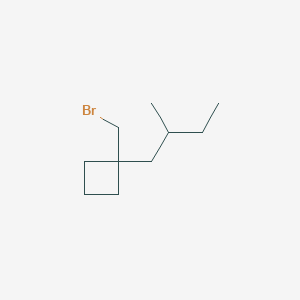
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)
